4-Methyl-3-(6-(prop-1-en-2-yl)pyridin-3-yl)aniline
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Overview
Description
4-methyl-3-(6-prop-1-en-2-ylpyridin-3-yl)aniline is a complex organic compound that features a pyridine ring substituted with a prop-1-en-2-yl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(6-prop-1-en-2-ylpyridin-3-yl)aniline typically involves multi-step organic reactionsThe final step involves the attachment of the aniline moiety under controlled conditions to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(6-prop-1-en-2-ylpyridin-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions are common, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
4-methyl-3-(6-prop-1-en-2-ylpyridin-3-yl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-methyl-3-(6-prop-1-en-2-ylpyridin-3-yl)aniline involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid: Shares a similar pyridine structure but with different substituents.
3-(2-(dimethylamino)pyrimidin-4-yl)benzoic acid hydrochloride: Another pyridine derivative with distinct functional groups.
Uniqueness
4-methyl-3-(6-prop-1-en-2-ylpyridin-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H16N2 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
4-methyl-3-(6-prop-1-en-2-ylpyridin-3-yl)aniline |
InChI |
InChI=1S/C15H16N2/c1-10(2)15-7-5-12(9-17-15)14-8-13(16)6-4-11(14)3/h4-9H,1,16H2,2-3H3 |
InChI Key |
CVUBYPLQMGZGJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=CN=C(C=C2)C(=C)C |
Origin of Product |
United States |
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